
3-(4-Fluorophenyl)morpholin-2-one
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Overview
Description
This compound serves as a critical intermediate in synthesizing Aprepitant, a neurokinin-1 receptor antagonist used to treat chemotherapy-induced nausea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)morpholin-2-one can be achieved through several methods. One common approach involves the cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate. This process typically involves three steps: cyclization, hydrogenation, and resolution . Another method involves the use of 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one as a starting material, which is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically involves the use of readily available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Pd/C.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholinone derivatives, while reduction typically produces the fully reduced morpholinone.
Scientific Research Applications
3-(4-Fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analytical Data :
- ¹H NMR (CDCl₃) : δ 8.00 (dd, J = 9.0, 5.5 Hz, 2H), 7.10 (t, J = 8.7 Hz, 2H), 4.50 (m, 2H), 4.02 (m, 2H) .
- ¹³C NMR (CDCl₃) : δ 165.6, 163.6, 156.5 (d, J = 371 Hz), 130.9 (d, J = 8.7 Hz), 66.3 .
Comparison with Structural Analogs
Structural Features
Key Observations :
- Fluorophenyl Group : Enhances electron-withdrawing properties, influencing reactivity and binding affinity in pharmaceuticals (e.g., Aprepitant) .
- Core Variability: Morpholinones (6-membered ring) vs. oxazolidinones (5-membered) vs. chalcones (open-chain). Morpholinones offer conformational rigidity, favoring enantioselective synthesis .
Comparison :
- Catalytic hydrogenation is preferred for morpholinones to preserve stereochemistry, whereas chalcones rely on base-mediated condensations .
Physicochemical Properties
Key Trends :
Q & A
Q. How can 3-(4-Fluorophenyl)morpholin-2-one be synthesized efficiently, and what methods ensure its purity?
Answer:
The synthesis involves a multi-step process under nitrogen atmosphere. Key steps include:
- Reaction of 2-aminoethanol with methyl 2-(4-fluorophenyl)-2-oxoacetate in toluene and acetic acid, followed by reflux and solvent distillation to yield intermediate 5,6-dihydro-2H-1,4-oxazin-2-one (50% yield) .
- Catalytic hydrogenation using 5% Pd/C under 1 atm H₂ pressure to produce (±)-3-(4-fluorophenyl)morpholin-2-one (99% yield) .
- Chiral resolution with L-DBTA in isopropanol to isolate the (S)-enantiomer (49% yield, 97% enantiomeric excess) via crystallization .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (chiral OD-H column, hexane/isopropanol) are critical for purity validation .
Q. How is the structure of this compound confirmed using NMR spectroscopy?
Answer:
NMR data (1H, 13C, 19F) are essential for structural validation:
- 1H NMR (CDCl₃): δ 7.36 (m, 2H, aromatic), 6.98 (t, J = 8.6 Hz, 2H, aromatic), 4.61 (s, 1H, morpholine ring), 3.10 (m, 2H, CH₂) .
- 13C NMR: δ 169.0 (C=O), 162.5 (d, J = 246 Hz, C-F), 125.3 (d, J = 21.4 Hz, aromatic carbons) .
- 19F NMR: δ -114.1 (fluorophenyl group) .
Consistency across these signals confirms the target structure. Discrepancies may arise from solvent effects or impurities, necessitating repeat experiments .
Q. How can catalytic hydrogenation inefficiencies (e.g., low yield or side reactions) be addressed during synthesis?
Answer:
Optimization strategies include:
- Catalyst loading: 5% Pd/C is standard, but higher loadings (e.g., 10%) may improve kinetics .
- Hydrogen pressure: Increasing pressure (e.g., 2–3 atm) enhances H₂ solubility, reducing reaction time .
- Monitoring: TLC or in-situ FTIR can track intermediate conversion to minimize over-reduction .
Post-reaction filtration through Celite removes catalyst residues, preventing decomposition during workup .
Q. What methodologies achieve high enantiomeric purity of (S)-3-(4-Fluorophenyl)morpholin-2-one?
Answer:
- Chiral resolution: Use L-DBTA (di-p-toluoyl-L-tartaric acid) in isopropanol to form diastereomeric salts. The (S)-enantiomer crystallizes preferentially, yielding 97% ee .
- HPLC analysis: Chiral OD-H column with hexane/isopropanol (80:20) at 1 mL/min resolves enantiomers (retention times: 7.35 min for S, 7.62 min for R) .
Critical factors: Solvent polarity, temperature, and stoichiometric ratio of resolving agent must be optimized .
Q. How is X-ray crystallography applied to validate the molecular structure of this compound?
Answer:
- Data collection: High-resolution single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles.
- Refinement: SHELXL refines the structure using least-squares minimization, achieving R-factors < 0.05 .
- Visualization: ORTEP-3 generates thermal ellipsoid diagrams to confirm stereochemistry and crystal packing .
This method is particularly useful for resolving ambiguities in NMR data or chiral centers .
Q. How do solvent and pH conditions influence the synthesis of intermediates?
Answer:
- Solvent choice: Toluene and ethyl acetate balance solubility and reactivity. Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic steps but complicate purification .
- pH control: Acetic acid (pH ~4.0) protonates amines, enhancing electrophilic reactivity during oxazinone formation .
- Temperature: Reflux (110°C) ensures complete ring closure while avoiding decomposition .
Q. How can conflicting NMR data across studies be reconciled?
Answer:
- Solvent effects: CDCl₃ vs. DMSO-d6 shifts aromatic protons by 0.2–0.5 ppm.
- Instrument calibration: Ensure spectrometers (e.g., 400 MHz vs. 500 MHz) are calibrated with tetramethylsilane (TMS).
- Integration errors: Manual baseline correction or NOE suppression may alter signal ratios. Cross-validate with HRMS (e.g., m/z 196.0774 for [M+H]⁺) .
Q. What HPLC conditions reliably assess the purity of this compound?
Answer:
- Column: Chiralcel OD-H (4.6 × 250 mm, 5 µm).
- Mobile phase: Hexane/isopropanol (80:20) isocratic elution at 1 mL/min.
- Detection: UV at 254 nm. Retention times: 7.35 min (S-enantiomer), 7.62 min (R-enantiomer) .
Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ .
Q. How is stereochemical stability maintained during downstream applications (e.g., in Aprepitant synthesis)?
Answer:
- Storage: Anhydrous conditions (desiccants) at -20°C prevent racemization.
- Handling: Avoid strong acids/bases that may protonate the morpholine ring, inducing epimerization.
- Monitoring: Periodic chiral HPLC ensures enantiomeric ratio remains >97:3 .
Q. What factors reduce stereoselectivity during chiral resolution, and how are they mitigated?
Answer:
Properties
IUPAC Name |
3-(4-fluorophenyl)morpholin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLAQBUWPZDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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